

Application Note: Structural Confirmation of Squamocin G using 2D NMR Spectral Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Squamocin G*

Cat. No.: *B1668047*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Squamocin G, a member of the annonaceous acetogenins, is a C-37 adjacent bis-tetrahydrofuran (THF) fatty acid lactone isolated from the seeds of *Annona squamosa*.^[1] Like other acetogenins, **Squamocin G** exhibits potent cytotoxic activities and is of significant interest in drug discovery.^[2] The complex stereochemistry and long aliphatic chain of **Squamocin G** necessitate advanced analytical techniques for unambiguous structural confirmation. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for elucidating the complex structure of such natural products. This application note provides a detailed protocol and data interpretation guide for the structural confirmation of **Squamocin G** using a suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY.

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below.

1. Sample Preparation

A pure sample of **Squamocin G** (approximately 10 mg) is dissolved in 0.5 mL of deuterated chloroform (CDCl_3). The solution is transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

2. NMR Data Acquisition

All NMR spectra are acquired on a 500 MHz or higher field NMR spectrometer equipped with a cryoprobe.

- ^1H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the proton chemical shifts and multiplicities.
- ^{13}C NMR: A proton-decoupled carbon-13 NMR spectrum is acquired to determine the chemical shifts of all carbon atoms.
- COSY (Correlation Spectroscopy): The gradient-enhanced COSY (gCOSY) experiment is performed to identify proton-proton spin-spin couplings, typically over two to three bonds.^[3]
- HSQC (Heteronuclear Single Quantum Coherence): An edited HSQC experiment is used to determine one-bond proton-carbon correlations.^{[4][5]} This experiment can distinguish between CH/CH_3 and CH_2 groups based on the phase of the cross-peaks.
- HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is optimized to detect long-range (2-4 bond) correlations between protons and carbons.^{[4][5]} This is crucial for connecting different spin systems and identifying quaternary carbons.
- NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment is used to identify protons that are close in space, providing information about the relative stereochemistry of the molecule.

Data Presentation

The following tables summarize the expected ^1H and ^{13}C NMR chemical shifts and key 2D NMR correlations for the structural confirmation of **Squamocin G**. The numbering scheme is based on the published structure of Squamocin.

Table 1: ^1H and ^{13}C NMR Data of **Squamocin G** in CDCl_3

Position	δC (ppm)	δH (ppm)	Multiplicity	Key COSY Correlations (1H - 1H)	Key HMBC Correlations (1H - ^{13}C)	Key NOESY Correlations (1H - 1H)
1	174.5	-	-	-	H-35, H-36	-
2	131.1	-	-	-	H-3, H-35, H-37	-
3	33.5	2.25	m	H-4	C-2, C-4, C-5	H-35
4	29.1	1.45	m	H-3, H-5	C-3, C-5, C-6	-
...
15	74.1	3.40	m	H-16	C-14, C-16, C-17	H-16, H-20
16	83.2	3.85	m	H-15, H-17	C-15, C-17, C-18	H-15, H-19
19	82.5	3.85	m	H-18, H-20	C-18, C-20, C-21	H-20, H-23
20	82.1	3.85	m	H-19, H-21	C-19, C-21, C-22	H-19, H-24
23	82.7	3.85	m	H-22, H-24	C-22, C-24, C-25	H-24
24	71.4	3.40	m	H-23, H-25	C-23, C-25, C-26	H-23
35	149.0	7.18	q	H-36	C-1, C-2, C-3	H-3, H-36
36	70.1	5.05	dq	H-35, H-37	C-1, C-2, C-37	H-35, H-37

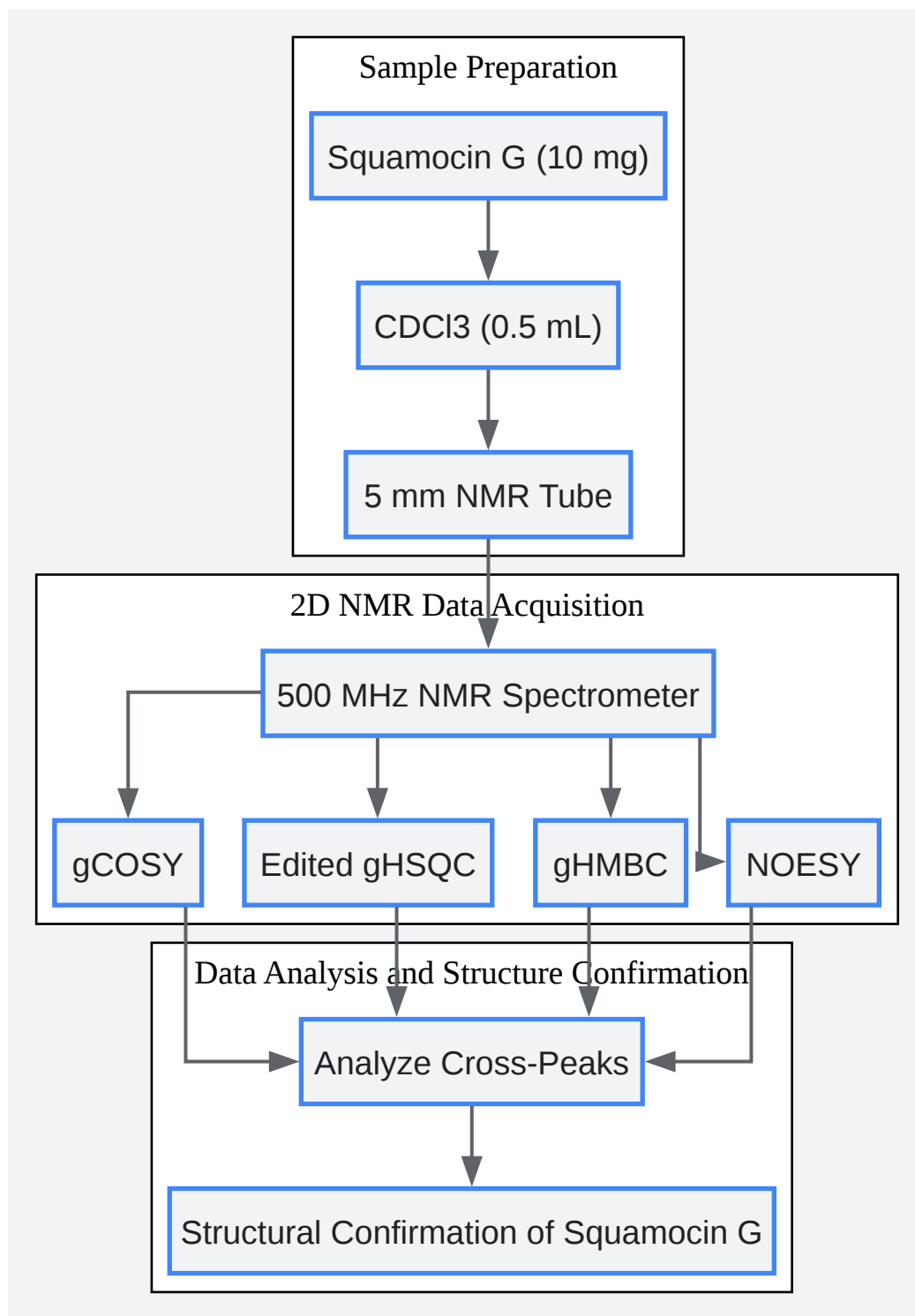
37	19.1	1.41	d	H-36	C-2, C-35, C-36	H-36
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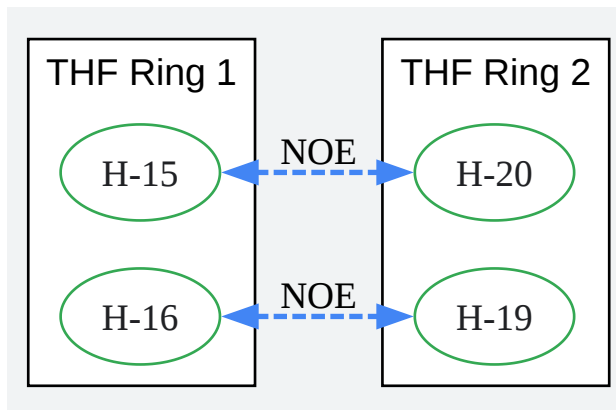
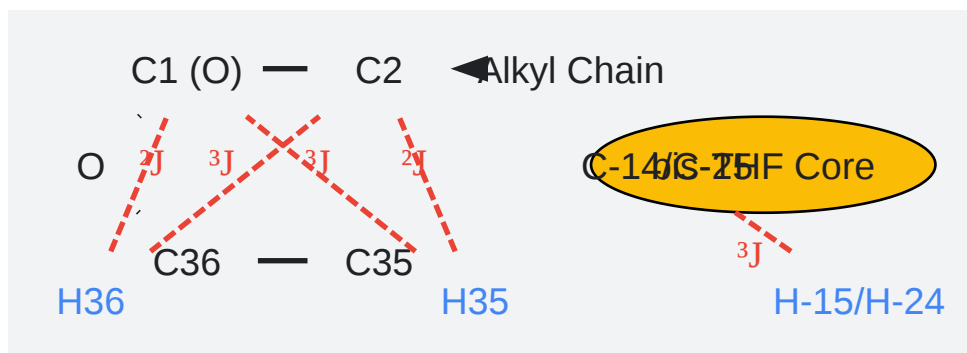
Note: This table presents representative data based on published information for similar acetogenins. Actual chemical shifts may vary slightly.

Table 2: Summary of Key 2D NMR Correlations for Structural Confirmation

Experiment	Information Provided	Key Correlations for Squamocin G Structure
COSY	Identifies adjacent protons (typically $^3J_{HH}$).	<ul style="list-style-type: none">- Correlation between H-35, H-36, and H-37 confirms the α,β-unsaturated γ-lactone ring.- Sequential correlations along the aliphatic chain establish its connectivity.- Correlations within the bis-THF ring system (e.g., H-15 with H-16, H-19 with H-20).
HSQC	Correlates each proton to its directly attached carbon.	<ul style="list-style-type: none">- Unambiguous assignment of all protonated carbons.- Distinguishes CH_2 groups (negative phase) from CH/CH_3 groups (positive phase).
HMBC	Shows long-range ($^2J_{CH}$ and $^3J_{CH}$) correlations.	<ul style="list-style-type: none">- Correlation from H-35 and H-36 to the carbonyl carbon C-1 confirms the lactone ring structure.- Correlations between protons on the THF rings and adjacent carbons in the aliphatic chain link these moieties.- Confirms the position of hydroxyl groups through correlations from hydroxyl-bearing methine protons to neighboring carbons.
NOESY	Identifies protons that are close in space ($< 5 \text{ \AA}$).	<ul style="list-style-type: none">- NOEs between protons on the bis-THF ring system (e.g., H-15/H-20, H-16/H-19) help to establish the relative stereochemistry as threo/trans/threo/trans/erythro.

Mandatory Visualization





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